![molecular formula C22H19N5O2S2 B2764667 N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892733-85-6](/img/structure/B2764667.png)
N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques like NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various rings and functional groups. For example, the amine group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Drug Discovery
The compound’s structural features make it an interesting candidate for drug development. Researchers have investigated its potential as a scaffold for designing novel pharmaceuticals. By modifying different regions of the molecule, scientists can create derivatives with specific biological activities. For instance, the 1,2,3-triazole core has been associated with anticonvulsant, antibiotic, and anticancer properties .
Click Chemistry
The concept of “click chemistry” involves efficient, selective reactions that lead to the formation of a new chemical bond. The 1,2,3-triazole motif is a key player in click chemistry due to its stability and compatibility with various functional groups. Researchers use this approach to synthesize complex molecules, bioconjugates, and materials. The compound could serve as a valuable building block in click reactions .
Organic Synthesis
The compound’s synthetic accessibility and versatility make it useful in organic chemistry. Researchers explore its reactivity in various transformations, such as cyclizations, cross-couplings, and functional group manipulations. By incorporating the 1,2,3-triazole moiety, chemists can access diverse molecular architectures for further studies .
Supramolecular Chemistry
Supramolecular chemistry focuses on non-covalent interactions between molecules. The 1,2,3-triazole scaffold participates in host-guest systems, self-assembly, and molecular recognition. Researchers investigate its role in creating functional materials, sensors, and drug delivery systems .
Fluorescent Imaging
Fluorescent probes are essential tools for visualizing biological processes. The compound’s aromatic character and stability make it suitable for designing fluorescent dyes. Researchers can attach fluorophores to the 1,2,3-triazole core and study cellular events, protein localization, and enzyme activity .
Materials Science
The compound’s hydrogen bonding ability and chemical stability contribute to its relevance in materials science. Scientists explore its use in polymer chemistry, thin films, and nanomaterials. By incorporating the 1,2,3-triazole unit, they aim to enhance material properties, such as mechanical strength, conductivity, or biocompatibility .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-13-4-7-16(8-5-13)31(28,29)22-21-24-20(23-17-9-6-14(2)12-15(17)3)19-18(10-11-30-19)27(21)26-25-22/h4-12H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYCRJKEZFTNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=C(C=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.